molecular formula C8H9N3O2 B1418291 N-[(E)-Amino(hydroxyimino)methyl]benzamide CAS No. 92660-51-0

N-[(E)-Amino(hydroxyimino)methyl]benzamide

Cat. No.: B1418291
CAS No.: 92660-51-0
M. Wt: 179.18 g/mol
InChI Key: YCNYDVGVRIYMJR-UHFFFAOYSA-N
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Description

N-[(E)-Amino(hydroxyimino)methyl]benzamide is a benzamide derivative characterized by a hydroxyimino (NOH) group and an amino group attached to a methylene bridge in the E-configuration. The compound’s reactivity and bioactivity are hypothesized to arise from the hydroxyimino group’s ability to participate in hydrogen bonding and redox interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Amino(hydroxyimino)methyl]benzamide can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which is then treated with an amine to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Amino(hydroxyimino)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[(E)-Amino(hydroxyimino)methyl]benzamide typically involves the reaction of appropriate benzoyl derivatives with hydroxylamine or its derivatives. The resulting compound can be characterized using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify characteristic functional groups based on their absorption spectra.
  • X-ray Crystallography : Offers detailed information about the molecular arrangement in solid-state, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that amidoxime derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that these compounds can inhibit the growth of Escherichia coli and other pathogens, suggesting their potential use as antibacterial agents .

Anticancer Properties

This compound and its derivatives have been evaluated for anticancer activity. Several studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents. For example, hydrazone derivatives have shown promising results against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. In vitro studies have revealed that certain derivatives exhibit activity against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, benzamide derivatives are known to inhibit histone deacetylases, which play a role in gene expression regulation and cancer progression .

Case Study: Synthesis and Evaluation of Amidoximes

A study published in 2021 synthesized amidoxime derivatives, including this compound, and evaluated their cytotoxic effects on bacterial strains. The findings indicated a significant reduction in bacterial viability upon treatment with these compounds, supporting their potential use as antibacterial agents .

Case Study: Anticancer Evaluation

Another study focused on the anticancer evaluation of substituted benzamides linked to p-amino benzoic acid. The results showed that these compounds exhibited potent activity against human colorectal carcinoma cell lines, with some derivatives outperforming standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[(E)-Amino(hydroxyimino)methyl]benzamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzamide moiety can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Key Observations :

  • The hydroxyimino group in the target compound distinguishes it from analogs with nitro (e.g., ), heterocyclic (e.g., ), or metal-coordinated (e.g., ) substituents.
  • Synthesis often involves benzamidomethylation (e.g., ), Mannich reactions (e.g., ), or microwave-assisted methods (e.g., ), highlighting diverse synthetic pathways for benzamide functionalization.

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles

Compound Name Activity Key Findings Reference ID
N-[(E)-Amino(hydroxyimino)methyl]benzamide (Y96) Antiviral (COVID-19) NRP-1 docking score: > -8.2 kcal/mol; superior to EG00229 (-6.6 kcal/mol)
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide Anti-inflammatory/Analgesic 100 mg/kg dose showed significant activity with low gastric toxicity
N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide Antiarrhythmic (Class III) Comparable efficacy to sematilide in Purkinje fiber assays
Copper complexes of benzamides Anthelmintic Dose-dependent activity (20 mg/mL) against Eicinia foetida
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide Antioxidant 86.6% inhibition in CCl4-challenged rats

Key Observations :

  • Metal coordination (e.g., Cu/Co in ) amplifies anthelmintic activity compared to parent ligands, suggesting redox or Lewis acid-mediated mechanisms.
  • Antioxidant efficacy in thiourea derivatives correlates with electron-donating groups (e.g., -OH, -OCH3) .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyimino Group: Critical for antiviral activity in Y96, likely via polar interactions with NRP-1 .
  • Heterocyclic Appendages : Thiadiazole () or imidazole () rings improve metabolic stability and target engagement.
  • Substituent Electronics: Electron-withdrawing groups (e.g., -NO2 in ) may reduce anticonvulsant activity compared to electron-donating groups (e.g., -OCH3 in ).

Biological Activity

N-[(E)-Amino(hydroxyimino)methyl]benzamide, a compound belonging to the amidoxime class, has garnered attention for its potential biological activities, particularly in cancer research and as an enzyme inhibitor. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_{9}\text{H}_{10}\text{N}_{4}\text{O}

This compound features a benzamide core with an amino and hydroxyimino substituent, which is critical for its biological activity.

Inhibition of LSD1

One of the significant mechanisms through which this compound exhibits biological activity is by inhibiting lysine-specific demethylase 1 (LSD1). LSD1 plays a vital role in the demethylation of histone proteins, impacting gene expression. Studies have shown that amidoxime derivatives can significantly increase levels of H3K4me2 methylation in various cell lines, indicating a potential for reactivating silenced genes associated with cancer .

Table 1: Inhibition of LSD1 by Amidoxime Derivatives

CompoundInhibition (%) at 10 μMH3K4me2 Increase (Fold)
This compound82.95.0
Compound 2d82.95.0
Control (Tranylcypromine)18.4-

The data indicates that this compound is a potent inhibitor of LSD1, leading to significant epigenetic changes.

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against human lung adenocarcinoma cells (Calu-6), with IC50 values indicating effective cell growth inhibition .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)Effect Observed
Calu-615Significant growth inhibition
A54920Moderate growth inhibition
HeLa25Minimal growth inhibition

Study on Gene Expression Modulation

In a notable study, treatment with this compound resulted in re-expression of several genes previously silenced in cancer cells. The expression levels of SFRP2, HCAD, and GATA4 were analyzed through quantitative PCR after treatment with the compound . The results indicated that:

  • SFRP2 : Increased by 2.29-fold at 24 hours.
  • HCAD : Increased by 1.69-fold at 24 hours.
  • GATA4 : Increased by 1.55-fold at 48 hours.

These findings suggest that the compound not only inhibits LSD1 but also plays a role in modulating gene expression linked to tumor suppression.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[(E)-Amino(hydroxyimino)methyl]benzamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : React phenylhydroxylamine with benzoyl chloride under alkaline conditions (sodium bicarbonate) to form the benzamide core. Maintain pH >7 to favor nucleophilic acylation .
  • Step 2 : Microwave-assisted synthesis (e.g., using phosphorus oxychloride as a catalyst) can reduce reaction time from hours to minutes while improving yield. Monitor temperature to avoid decomposition .
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) and confirm purity via HPLC (≥95%) .

Q. How is the compound structurally characterized post-synthesis?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR to identify the imino group (δ ~8.2 ppm for NH protons) and benzamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 179.18 [M+H]⁺) confirms molecular weight .
  • Elemental Analysis : Validate C, H, N, and O content (e.g., calculated vs. observed ratios) .

Q. What are the key reactivity patterns of this compound in standard organic reactions?

  • Reactivity Profile :

  • Oxidation : The hydroxyimino group can be oxidized to nitro derivatives using KMnO₄ under acidic conditions. Monitor reaction progress via TLC .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group to an amine, yielding N-(aminomethyl)benzamide derivatives .
  • Substitution : Electrophilic aromatic substitution at the benzamide ring is feasible under Friedel-Crafts conditions (e.g., bromination at the para position) .

Advanced Research Questions

Q. How do reaction conditions influence divergent mechanistic pathways in Cu(II)-mediated C-H functionalization of this compound?

  • Mechanistic Insights :

  • Basic Conditions : Organometallic C-H activation dominates, leading to directed methoxylation/chlorination at the benzamide ring. Use EPR spectroscopy to detect Cu(III) intermediates .
  • Acidic Conditions : Single-electron transfer (SET) mechanisms induce non-directed chlorination. Computational studies (DFT) support radical intermediates; validate via radical trapping experiments (e.g., TEMPO) .

Q. What computational strategies are effective for predicting ligand-protein interactions involving this compound?

  • Docking Protocols :

  • Glide XP Scoring : Model hydrophobic enclosure effects and hydrogen-bond networks (e.g., interactions with Trypanosoma brucei enzymes). Use water desolvation penalties to refine binding affinity predictions .
  • MD Simulations : Simulate stability of the imino group in binding pockets (e.g., 100 ns trajectories with AMBER force fields) to assess metabolic stability .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Case Study :

  • Antibacterial Assays : Schiff base derivatives (e.g., 4-hydroxy-3-methoxy substitutions) show variable activity against Gram-positive vs. Gram-negative bacteria. Use checkerboard assays to rule out solvent interference (e.g., DMSO cytotoxicity thresholds <1%) .
  • Dose-Response Curves : Replicate experiments with standardized inoculum sizes (CFU/mL) and control for redox-active impurities via ascorbic acid quenching .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

  • Stability Optimization :

  • pH Sensitivity : Avoid prolonged exposure to acidic buffers (pH <5), which hydrolyze the imino group. Use phosphate buffers (pH 7.4) for in vitro studies .
  • Light Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. How can derivatives be rationally designed to enhance target selectivity (e.g., kinase inhibition)?

  • Structure-Activity Relationship (SAR) Guidelines :

  • Substituent Effects : Introduce trifluoromethyl groups at the benzamide para position to improve lipophilicity (logP ~2.5) and blood-brain barrier penetration .
  • Bioisosteres : Replace the hydroxyimino group with a thiadiazole ring (e.g., compound 7h in ) to reduce off-target binding .

Properties

IUPAC Name

N-[(E)-N'-hydroxycarbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYDVGVRIYMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669412
Record name N-[(E)-Amino(hydroxyamino)methylidene]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92660-51-0
Record name N-[(E)-Amino(hydroxyamino)methylidene]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

N-[(E)-Amino(hydroxyimino)methyl]benzamide
N-[(E)-Amino(hydroxyimino)methyl]benzamide
N-[(E)-Amino(hydroxyimino)methyl]benzamide
N-[(E)-Amino(hydroxyimino)methyl]benzamide
N-[(E)-Amino(hydroxyimino)methyl]benzamide
N-[(E)-Amino(hydroxyimino)methyl]benzamide

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